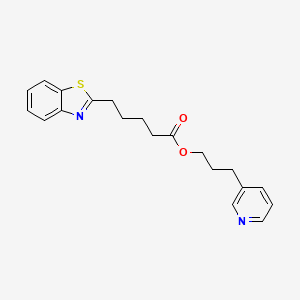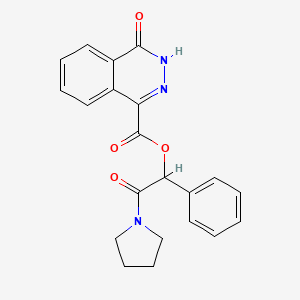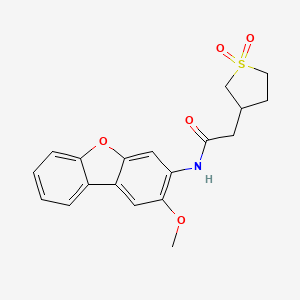![molecular formula C17H11ClN4O6 B7550292 [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550292.png)
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as CNOCP, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the phthalazine family and has a unique chemical structure that makes it a promising candidate for drug design and development.
Mécanisme D'action
The exact mechanism of action of [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to be related to its ability to interact with various cellular targets. The compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It also exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the activity of key enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death. The compound has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. The compound also exhibits potent biological activity, making it a valuable tool for studying various cellular processes. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One potential area of focus is the development of new derivatives of the compound with enhanced biological activity and reduced toxicity. Another potential area of research is the use of this compound as a fluorescent probe for cellular imaging. Additionally, the compound could be evaluated for its potential use in combination therapy with other drugs for the treatment of bacterial, fungal, and cancerous infections.
Méthodes De Synthèse
The synthesis of [2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-chloro-5-nitroaniline with ethyl 4-oxo-3H-phthalazine-1-carboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various chromatographic techniques. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Applications De Recherche Scientifique
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The compound has also been evaluated for its potential use as a fluorescent probe for cellular imaging.
Propriétés
IUPAC Name |
[2-(2-chloro-5-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O6/c18-12-6-5-9(22(26)27)7-13(12)19-14(23)8-28-17(25)15-10-3-1-2-4-11(10)16(24)21-20-15/h1-7H,8H2,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBXZAKUPBZOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7550222.png)

![3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]propanamide](/img/structure/B7550236.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)acetamide](/img/structure/B7550242.png)
![3-oxo-N-[phenyl(pyridin-2-yl)methyl]-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B7550246.png)
![N-(4-morpholin-4-ylphenyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B7550253.png)
![2-(2,4-dichlorophenoxy)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7550256.png)
![7-[[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7550261.png)
![3-[5-(dimethylsulfamoyl)-1-methylbenzimidazol-2-yl]-N-(1-propylpiperidin-4-yl)propanamide](/img/structure/B7550276.png)

![[2-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550297.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550305.png)
![[2-[methyl(thiophen-2-ylmethyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550307.png)

